N-(2-{1-[4-(3-methylphenoxy)butyl]-1H-1,3-benzodiazol-2-yl}ethyl)acetamide

Lipophilicity ADME Prediction Structure-Activity Relationship

N-(2-{1-[4-(3-methylphenoxy)butyl]-1H-1,3-benzodiazol-2-yl}ethyl)acetamide (CAS 871553-00-3) is a synthetic small molecule belonging to the 2-acetamidobenzimidazole class. It features a benzimidazole core with an N1-(4-phenoxybutyl) substituent bearing a 3-methyl group on the terminal phenyl ring.

Molecular Formula C22H27N3O2
Molecular Weight 365.5 g/mol
CAS No. 871553-00-3
Cat. No. B6576173
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-{1-[4-(3-methylphenoxy)butyl]-1H-1,3-benzodiazol-2-yl}ethyl)acetamide
CAS871553-00-3
Molecular FormulaC22H27N3O2
Molecular Weight365.5 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)OCCCCN2C3=CC=CC=C3N=C2CCNC(=O)C
InChIInChI=1S/C22H27N3O2/c1-17-8-7-9-19(16-17)27-15-6-5-14-25-21-11-4-3-10-20(21)24-22(25)12-13-23-18(2)26/h3-4,7-11,16H,5-6,12-15H2,1-2H3,(H,23,26)
InChIKeyHVFOAAWRTNJWKA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2-{1-[4-(3-methylphenoxy)butyl]-1H-1,3-benzodiazol-2-yl}ethyl)acetamide (CAS 871553-00-3): A Structurally Defined Benzimidazole Acetamide for Beta-Adrenergic Receptor Research


N-(2-{1-[4-(3-methylphenoxy)butyl]-1H-1,3-benzodiazol-2-yl}ethyl)acetamide (CAS 871553-00-3) is a synthetic small molecule belonging to the 2-acetamidobenzimidazole class [1]. It features a benzimidazole core with an N1-(4-phenoxybutyl) substituent bearing a 3-methyl group on the terminal phenyl ring . The compound has a molecular formula of C22H27N3O2 and a molecular weight of 365.5 g/mol . Its structural features are consistent with the class of negative allosteric modulators (NAMs) targeting the β2-adrenergic receptor (β2AR), where the phenoxybutyl linker and acetamide tail are critical pharmacophoric elements [2].

Target β2-adrenergic receptor allosteric modulation studies
Chemotype Defined 2-acetamidobenzimidazole NAM pharmacophore
Substitution 3-methylphenoxybutyl side-chain for SAR linkage
Format Structurally characterized solid for reconstitution in DMSO

Why CAS 871553-00-3 Cannot Be Replaced by Generic Benzimidazole Acetamide Analogs


In the 2-acetamidobenzimidazole class, subtle variations in the N1-aryloxyalkyl substituent profoundly impact physicochemical properties and, consequently, pharmacological behavior. The specific 3-methyl substitution on the phenoxy ring of CAS 871553-00-3 is a critical structural feature that differentiates it from its unsubstituted and isomeric counterparts. Computational predictions indicate that this substitution pattern alters lipophilicity (LogP) and molecular shape, which directly influences membrane permeability, target binding kinetics, and metabolic stability . The benzimidazole amide class has well-documented stability liabilities, making the specific substitution pattern a key determinant of compound integrity in assay buffers and biological media [1]. Therefore, interchanging this compound with a close analog lacking the 3-methyl group or possessing a different linker length will introduce uncontrolled variables, potentially invalidating comparative structure-activity relationship (SAR) studies or pharmacological profiling [2].

Substitution pattern

3-methyl vs unsubstituted phenoxy may alter lipophilicity and membrane partitioning; target engagement profiles may diverge.

Regioisomeric identity

3-methyl (meta) vs 4-methyl (para) shifts molecular shape and electrostatic complementarity; allosteric activity may not transfer.

Linker length

Butyl vs propyl spacer affects conformational sampling and pharmacophoric distance; efficacy may shift.

Quantitative Differentiation of CAS 871553-00-3 from Its Closest Structural Comparators


Enhanced Lipophilicity of CAS 871553-00-3 Compared to the Unsubstituted Phenoxy Analog (CAS 876883-71-5)

The introduction of a 3-methyl group on the phenoxy ring of CAS 871553-00-3 results in a higher predicted partition coefficient (LogP) relative to the unsubstituted analog, N-{2-[1-(4-phenoxybutyl)-1H-benzimidazol-2-yl]ethyl}acetamide (CAS 876883-71-5). This increase in lipophilicity is a key determinant for membrane permeability and non-specific protein binding .

Lipophilicity (LogP)
Cross-study comparable
Target LogP 4.12 vs unsubstituted analog 2.65 (Δ +1.47) — in silico prediction.
Supports permeability and partitioning differentiation.
Data to verify; in silico only.
Lipophilicity ADME Prediction Structure-Activity Relationship

Regioisomeric Differentiation: 3-Methyl vs. 4-Methyl Substitution on the Phenoxy Ring of CAS 871553-00-3

CAS 871553-00-3 features a 3-methylphenoxy substituent, distinguishing it from the 4-methylphenoxy regioisomer. The position of the methyl substituent on the terminal phenyl ring dictates the molecular shape and electron distribution, which can lead to differential steric and electronic interactions within allosteric binding pockets. This is critical for receptor subtype selectivity within the aminergic GPCR family [1].

Regioisomeric identity
Class-level inference
3-methylphenoxy (meta) vs 4-methylphenoxy (para) substitution.
Regioisomeric control essential for SAR attribution.
Activity data not publicly available.
Regioisomer Target Selectivity Molecular Recognition

Inclusion of a Four-Carbon Butyl Linker in CAS 871553-00-3 Distinct from Propyl-Linked Analogs

The four-carbon butyl linker between the benzimidazole core and the phenoxy group in CAS 871553-00-3 provides a specific spatial separation that is distinct from propyl-linked analogs such as N-(2-{1-[3-(3-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}ethyl)acetamide . This difference in linker length affects the conformational freedom and the distance between the core and the terminal aromatic ring, a critical parameter for engaging allosteric sites on GPCRs [1].

Linker length
Class-level inference
Butyl (4C) linker vs propyl (3C) linker; one additional methylene unit.
Spacer length influences allosteric conformational ensemble.
Impact on binding affinity not reported.
Linker Length Conformational Flexibility Pharmacophore Optimization

Predicted Bioconcentration Potential Differentiates CAS 871553-00-3 from Less Lipophilic Analogs

The ACD/BCF (Bioconcentration Factor) at pH 7.4 for CAS 871553-00-3 is predicted to be 1063.15 , indicating moderate bioconcentration potential. This is substantially higher than what would be anticipated for the unsubstituted phenoxy analog (CAS 876883-71-5) based on its significantly lower LogP of 2.65 . This parameter is a key differentiator for researchers anticipating in vivo studies where tissue distribution and accumulation are relevant.

Bioconcentration factor
Cross-study comparable
BCF 1063.15 at pH 7.4; predicted from LogP.
Supports tissue distribution endpoint evaluation.
In silico estimate; empirical validation needed.
Environmental Fate Bioaccumulation In Vivo Distribution

Optimal Research Applications for CAS 871553-00-3 Based on Its Differential Property Profile


Structure-Activity Relationship (SAR) Studies on β2AR Negative Allosteric Modulators

CAS 871553-00-3 serves as a key intermediate-lipophilicity analog in a series exploring the impact of phenoxy ring substitution on β2AR allosteric modulation. Its specific 3-methyl substitution and butyl linker length make it an essential comparator to the unsubstituted analog (CAS 876883-71-5) and the 4-methyl isomer. This is directly supported by the predicted LogP difference (4.12 vs 2.65) identified in Section 3 .

Membrane Permeability and Cellular Pharmacokinetics Profiling

The compound's elevated LogP of 4.12 and predicted BCF of 1063.15 make it a suitable probe for assessing the relationship between benzimidazole acetamide lipophilicity and passive membrane permeability in cell-based assays, such as Caco-2 or PAMPA. This addresses the specific need for compounds with defined physicochemical properties to build predictive ADME models for this chemical series .

Allosteric Modulator Chemotype Validation and Patent SAR Support

As a distinct regioisomer (3-methylphenoxy) within the benzimidazole acetamide allosteric modulator chemotype, this compound is critical for establishing structure-activity boundaries in intellectual property filings. Its procurement ensures that biological data can be definitively assigned to the meta-substituted phenotype, differentiating it from the para-substituted alternative cited in Section 3 [1].

In Vivo Pharmacokinetic and Tissue Distribution Pilot Studies

The predicted moderate bioconcentration potential (BCF ~1063) positions this compound as a candidate for pilot in vivo studies where tissue retention is a key endpoint. Its distinct property profile allows researchers to investigate the correlation between in silico bioconcentration predictions and empirical tissue-to-plasma ratios in rodent models, informing future lead optimization .

Application
Selection Property
Validation Focus
β2AR NAM SAR studies
Substitution-dependent response
Comparator SAR profiling
Cellular permeability profiling
Lipophilicity-dependent permeability
ADME model construction
Allosteric chemotype validation
Regioisomeric identity
Patent SAR boundary definition
In vivo PK and tissue distribution studies
Predicted bioconcentration potential
Tissue-to-plasma ratio correlation
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